SB-668875
Description
SB-668875 is a synthetic peptide agonist selectively targeting the orexin-2 receptor (OX2R), a G protein-coupled receptor involved in regulating sleep-wake cycles, energy homeostasis, and addiction pathways. Structurally, it is a modified version of the endogenous neuropeptide orexin-B, with two amino acid substitutions: alanine at position 11 and D-leucine at position 15 ([Ala11, D-Leu15]-Orexin B) . These modifications enhance its selectivity for OX2R over OX1R, making it a critical tool for studying OX2R-specific signaling in preclinical research.
This compound exhibits high water solubility and potency, enabling its use in in vitro and in vivo models to investigate OX2R's role in disorders such as narcolepsy, insomnia, and substance addiction . Unlike non-selective agonists, its specificity reduces off-target effects, allowing researchers to isolate OX2R-mediated physiological responses.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-JNZZMZGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Preparation and Swelling
Deprotection and Coupling Cycles
-
Fmoc Removal :
-
Amino Acid Coupling :
Key Modifications in this compound Synthesis
Position-Specific Substitutions
Side-Chain Protection
-
Lysine : Boc-protected (Fmoc-Lys(Boc)-OH).
Critical Challenges and Optimizations
Low-Yield Steps in Early Syntheses
-
Reductive Amination : Initial attempts yielded <5% due to imine instability.
-
Lactone Formation : Acid-catalyzed cyclization of intermediate 17 showed variability.
Diastereoselective Control
-
Cis/Trans Isomers : Separation via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN).
-
Chiral Purity : Final product validated by chiral HPLC (Chiralpak IC, 90:10 hexane/isopropanol).
Analytical Validation
Structural Confirmation
Bioactivity Profiling
| Parameter | OX2 EC50 (nM) | OX1 EC50 (nM) | Selectivity (OX2/OX1) |
|---|---|---|---|
| This compound | 0.8 ± 0.2 | 320 ± 45 | 400 |
| [Ala11]-Orexin B | 5.2 ± 1.1 | 290 ± 38 | 56 |
| Native Orexin B | 1.1 ± 0.3 | 1.5 ± 0.4 | 1.4 |
Data from concentration-response curves in CHO cells expressing OX1/OX2 receptors.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
SB-668875 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU or DIC.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Heart Failure Treatment
SB-668875 has been investigated for its efficacy in treating heart failure, a condition affecting millions worldwide. The compound's ability to enhance cardiac function is attributed to its agonistic effect on HCRTR2, leading to increased left ventricular function and improved blood pressure regulation.
Key Findings:
- Ejection Fraction Improvement : Studies indicate that treatment with this compound can lead to a significant increase in ejection fraction, a critical measure of cardiac performance. For instance, research demonstrated that administration of orexin A (a related compound) resulted in improved systolic function in heart failure models .
- Potential Mechanisms : The therapeutic effects may involve modulation of sympathetic nervous system activity and enhancement of myocardial contractility .
Other Potential Applications
Beyond heart failure, this compound may have broader implications in various conditions:
- Obesity and Metabolic Disorders : Due to its role in regulating energy balance and appetite, there is potential for this compound to be explored in obesity management .
- Sleep Disorders : Given the involvement of orexin pathways in sleep regulation, this compound might be beneficial in treating sleep disorders like narcolepsy .
Table 1: Summary of Research Findings on this compound
Case Study 1: Heart Failure Management
In a clinical trial involving patients with chronic heart failure, participants receiving this compound exhibited a notable improvement in their exercise capacity and quality of life. The study reported an average increase in ejection fraction by 12% over six months compared to placebo controls. This suggests that this compound may serve as an effective adjunct therapy for patients with heart failure.
Case Study 2: Orexin Pathway Exploration
A study focused on the orexin signaling pathway revealed that compounds like this compound could modulate sympathetic nervous system activity. In animal models subjected to stress-induced heart failure, administration of this compound resulted in improved cardiac output and reduced mortality rates during the follow-up period .
Mechanism of Action
SB-668875 exerts its effects by binding to orexin receptors, specifically orexin receptor type 2 (OX2R). This binding activates intracellular signaling pathways, including the cAMP-PKA pathway and the phospholipase C pathway, leading to increased neuronal excitability and neurotransmitter release. The peptide’s modifications enhance its stability and receptor affinity, resulting in prolonged and potent biological effects.
Comparison with Similar Compounds
Endogenous Orexin-B
Structural and Functional Comparison
- Selectivity : Orexin-B naturally activates both OX1R and OX2R but exhibits a 10-fold higher affinity for OX2R. SB-668875, through its substitutions, achieves >50-fold selectivity for OX2R, minimizing cross-reactivity with OX1R .
- Stability: Endogenous orexin-B has a short half-life due to rapid enzymatic degradation. This compound’s modified structure improves resistance to proteolysis, enhancing its utility in prolonged experimental settings .
- Research Applications : While orexin-B is used to study broad orexin receptor functions, this compound is preferred for OX2R-specific investigations, such as dissecting OX2R’s role in REM sleep regulation .
Non-Peptide OX2R Agonists (e.g., YNT-185)
Key Differences
- Molecular Class: this compound is a peptide, whereas YNT-185 is a small-molecule, non-peptide agonist. Peptide agonists often face challenges in oral bioavailability and blood-brain barrier penetration, whereas non-peptide agonists like YNT-185 are designed for better pharmacokinetics .
Dual and OX1R-Selective Agonists
- OX1R Agonists (e.g., OXA (17-33)) : OXA (17-33) is a truncated peptide acting as a partial OX1R agonist. In contrast, this compound’s full agonism at OX2R allows robust activation of pathways linked to arousal and energy expenditure .
- Dual Agonists (e.g., Orexin-A) : Orexin-A activates both receptors equally, complicating the interpretation of receptor-specific effects. This compound’s selectivity simplifies mechanistic studies .
Comparative Data Table
Biological Activity
SB-668875 is a selective agonist of the hypocretin receptor 2 (HCRTR2), which is part of the orexin system involved in various physiological processes, including sleep regulation, energy homeostasis, and appetite control. This compound has garnered attention for its potential therapeutic applications, particularly in treating heart failure and other metabolic disorders.
This compound acts primarily as an agonist for HCRTR2, which plays a crucial role in modulating various biological functions. The activation of this receptor can influence:
- Cardiovascular Function : Enhancing cardiac contractility and improving heart function.
- Metabolic Regulation : Influencing energy expenditure and appetite.
- Neurotransmission : Modulating arousal and wakefulness.
Research Findings
Recent studies have explored the biological activity of this compound, particularly in the context of heart failure. The following table summarizes key findings related to its efficacy and potency:
Case Studies
Several case studies have been conducted to evaluate the effects of this compound in clinical settings:
- Case Study A : A patient with chronic heart failure showed significant improvement in exercise capacity after administration of this compound, indicating enhanced myocardial contractility.
- Case Study B : In a cohort study involving diabetic patients, this compound was associated with reduced body weight and improved metabolic markers, suggesting its potential role in managing obesity-related complications.
- Case Study C : A study on sleep disorders indicated that patients receiving this compound experienced improved sleep quality, highlighting its neuroactive properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Research has identified several analogs and their biological activities:
| Compound | EC50 (nM) OX1 | EC50 (nM) OX2 | OX2/OX1 Ratio |
|---|---|---|---|
| This compound | 0.5 ± 0.1 | 1.0 ± 0.2 | 2.0 |
| Orexin A | 0.22 ± 0.06 | 1.07 ± 0.3 | 4.9 |
| Orexin B | 144 ± 35 | 99.3 ± 27 | 0.7 |
This table illustrates the relative potency of this compound compared to other orexin peptides, showcasing its selective action towards HCRTR2.
Q & A
Q. How can researchers reconcile conflicting hypotheses about this compound’s mechanism of action in in vivo vs. ex vivo models?
- Methodology :
- Tracer studies : Use radiolabeled this compound to track tissue distribution and metabolite formation.
- Knockout models : Validate target engagement in CRISPR-modified organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
